![molecular formula C7H8O6 B1301854 2,4,6-Trihydroxybenzoic acid monohydrate CAS No. 71989-93-0](/img/structure/B1301854.png)
2,4,6-Trihydroxybenzoic acid monohydrate
Overview
Description
2,4,6-Trihydroxybenzoic acid monohydrate, also known as 1,3,5-benzenetriol, is a technical grade compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a metabolite of Naringin, a major flavonoid found in grapefruit juice .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trihydroxybenzoic acid monohydrate has been investigated using terahertz and Raman spectral characterization . The monohydrated form has two absorption bands at 0.69 and 1.65 THz respectively in the frequency region from 0.2 to 1.8 THz .Physical And Chemical Properties Analysis
2,4,6-Trihydroxybenzoic acid monohydrate is a light beige solid . It has a molecular weight of 188.13 . It is soluble in water .Scientific Research Applications
Organic Synthesis
In the field of organic synthesis, 2,4,6-Trihydroxybenzoic acid monohydrate is often used as a starting material or intermediate. It can participate in various chemical reactions to form new compounds, contributing to the synthesis of complex organic molecules .
Pharmaceuticals
2,4,6-Trihydroxybenzoic acid monohydrate plays a significant role in the pharmaceutical industry. It can be used in the synthesis of drugs, serving as a building block in the creation of new medicinal compounds .
Agrochemicals
This compound is also used in the production of agrochemicals. It can be involved in the synthesis of pesticides, herbicides, and other agricultural chemicals that help protect crops and improve yield .
Dyestuff Fields
In the dyestuff industry, 2,4,6-Trihydroxybenzoic acid monohydrate can be used in the production of dyes. Its chemical properties may contribute to the creation of dyes with specific colors or properties .
Safety and Hazards
Future Directions
2,4,6-Trihydroxybenzoic acid monohydrate can be used as an organic synthesis intermediate, with applications in pharmaceuticals, agrochemicals, and dyestuff fields . It has been suggested that cocrystals significantly influence the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate, which could be taken into account in enhancing solubility formulations .
Mechanism of Action
Target of Action
The primary target of 2,4,6-trihydroxybenzoic acid hydrate is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for the progression of the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
2,4,6-Trihydroxybenzoic acid hydrate interacts with CDKs in a dose-dependent manner, inhibiting their activity . The compound’s interaction with CDKs involves key amino acids, which were identified through in silico studies . The orientation of the functional groups and specific amino acid interactions may play a role in this inhibition .
Biochemical Pathways
The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate affects the cell cycle, leading to the arrest of cell proliferation . This can have downstream effects on various biochemical pathways involved in cell growth and division.
Pharmacokinetics
It’s known that the cellular uptake of 2,4,6-trihydroxybenzoic acid hydrate requires the expression of functional slc5a8, a monocarboxylic acid transporter . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this transporter.
Result of Action
The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, resulting in the inhibition of cell proliferation . This suggests that the compound may have potential anti-cancer effects, particularly in the prevention of colorectal cancer .
properties
IUPAC Name |
2,4,6-trihydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIRFCGHAROOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369102 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trihydroxybenzoic acid monohydrate | |
CAS RN |
71989-93-0 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,4,6-trihydroxybenzoic acid monohydrate form cocrystals with other compounds, and what techniques are used to study these interactions?
A1: Yes, 2,4,6-trihydroxybenzoic acid monohydrate (2,4,6-TRM) has been shown to form cocrystals with theobromine (TBR). [] Researchers utilized various techniques to investigate these interactions, including single-crystal X-ray diffraction to determine the crystallographic structures of the formed cocrystals. Additionally, they employed powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to further characterize the cocrystals. Density Functional Theory (DFT) calculations provided insights into the intermolecular interactions within the cocrystal structures. []
Q2: Can 2,4,6-trihydroxybenzoic acid monohydrate be used as a starting material for complex molecule synthesis?
A2: Yes, 2,4,6-trihydroxybenzoic acid hydrate serves as a valuable starting material in the enantioselective total synthesis of intricate natural products. For instance, it has been successfully employed in the synthesis of (-)-berkeleyone A and its five preaustinoid congeners, which are 3,5-dimethylorsellinic acid-derived meroterpenoids. [] This highlights the versatility of 2,4,6-trihydroxybenzoic acid hydrate as a building block in organic synthesis.
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